![molecular formula C10H10ClFN2O B1404611 {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1327645-29-3](/img/structure/B1404611.png)

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Overview

Description

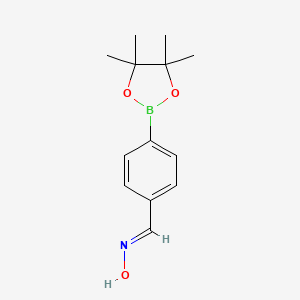

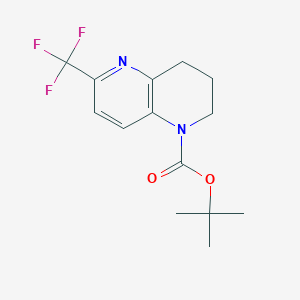

“{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C10H10ClFN2O and a molecular weight of 228.65 . It is a derivative of isoxazole, a five-membered heterocyclic moiety .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of “{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a fluorophenyl group attached to the 5-position of an isoxazole ring, which is further connected to a methylamine group .Scientific Research Applications

Aqueous Phase Synthesis and Antimicrobial Activity

- A study by Banpurkar, Wazalwar, & Perdih (2018) discussed the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, including a compound with a 4-fluorophenyl group. These compounds showed significant activity against Staphylococcus aureus, indicating potential as antimicrobial agents.

Synthesis and Biological Activity of Thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinones

- Research by Kaur, Saxena, & Kumar (2010) involved the synthesis of isoxazole derivatives with a fluoro-substituted phenyl group. These compounds were screened for antipsychotic and anticonvulsant activities, highlighting their potential in neurological disorders.

Novel Bioactivation Mechanism of Reactive Metabolite Formation

- A study by Bylund et al. (2012) explored the bioactivation of phenyl methyl-isoxazole derivatives, revealing insights into the formation of reactive metabolites and potential risks of toxicity. This research is crucial for understanding the safety profile of these compounds.

Antitumor Activity of Isoxazole Derivatives

- Hamama, Ibrahim, & Zoorob (2017) synthesized novel isoxazole derivatives and compared their antitumor activity with known cytotoxic agents. The results indicated high antitumor activity for some of these compounds, suggesting their potential in cancer therapy.

Anticancer Evaluation of Isoxazolyl- and Isothiazolylcarbamides

- The synthesis of isoxazolylcarbamides and their anticancer activity was explored by Potkin et al. (2014). These compounds demonstrated the ability to enhance the effect of cytostatic drugs, indicating a potential role in cancer treatment.

Synthesis and Structural Characterization of Isostructural Compounds

- Research by Kariuki, Abdel-Wahab, & El‐Hiti (2021) involved the synthesis and characterization of isoxazolyl thiazoles with a 4-fluorophenyl group. This study provided valuable insights into the structural aspects of these compounds.

Sonochemical Synthesis of Isoxazole-5(4H)-ones

- A study by Safari, Ahmadzadeh, & Zarnegar (2016) discussed the sonochemical synthesis of isoxazole derivatives, emphasizing an eco-friendly and efficient approach to their production.

Future Directions

The future directions for “{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more eco-friendly synthetic strategies for isoxazoles is a topic of ongoing research .

properties

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10;/h1-5H,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLWNLJELZGOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)

![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/structure/B1404543.png)

![2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid](/img/structure/B1404545.png)

![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)

![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)